molecular formula C23H22F3N3O6S B11455347 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide

Cat. No.: B11455347
M. Wt: 525.5 g/mol
InChI Key: FECLPXHPCIECQQ-UHFFFAOYSA-N
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Description

4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Dimethoxyphenyl Group: This step involves a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

    Formation of the Butanamide Moiety: The final step involves the coupling of the sulfonylated pyrimidine with 3-hydroxyphenylbutanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic properties can be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, catalysts, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(3-hydroxyphenyl)butanamide
  • **4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-hydroxyphenyl)butanamide
  • **4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxyphenyl)butanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22F3N3O6S

Molecular Weight

525.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(3-hydroxyphenyl)butanamide

InChI

InChI=1S/C23H22F3N3O6S/c1-34-18-9-8-14(11-19(18)35-2)17-13-20(23(24,25)26)29-22(28-17)36(32,33)10-4-7-21(31)27-15-5-3-6-16(30)12-15/h3,5-6,8-9,11-13,30H,4,7,10H2,1-2H3,(H,27,31)

InChI Key

FECLPXHPCIECQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC(=CC=C3)O)C(F)(F)F)OC

Origin of Product

United States

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